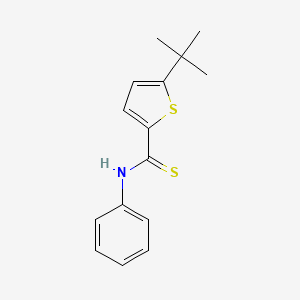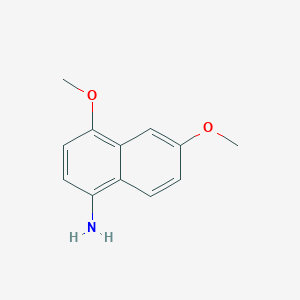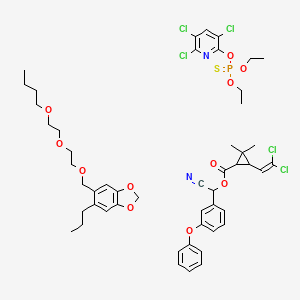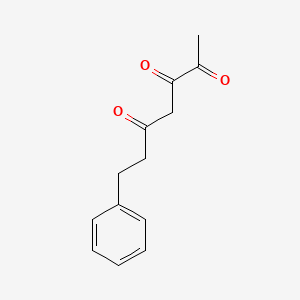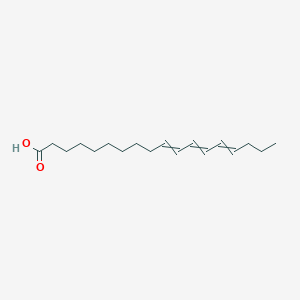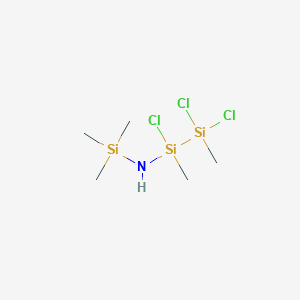![molecular formula C16H25N3 B14303618 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine CAS No. 113990-69-5](/img/structure/B14303618.png)
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine is a complex organic compound with a unique structure that combines elements of quinolizine and pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reduction of a quinolizine derivative followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and anhydrous solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinolizine and pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized quinolizine and pyridine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes. Its unique structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Octahydro-2H-quinolizin-1-ylmethanol
- 1-(Octahydro-quinolizin-1-yl)methanol
Uniqueness
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine stands out due to its combination of quinolizine and pyridine moieties, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
113990-69-5 |
|---|---|
Molekularformel |
C16H25N3 |
Molekulargewicht |
259.39 g/mol |
IUPAC-Name |
1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H25N3/c1-3-9-18-15(7-1)13-17-12-14-6-5-11-19-10-4-2-8-16(14)19/h1,3,7,9,14,16-17H,2,4-6,8,10-13H2 |
InChI-Schlüssel |
PIZJBJGCANMPDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CNCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)

